
Ac-RYYRIK-NH2 acetate
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Overview
Description
Ac-RYYRIK-NH2 acetate is a synthetic hexapeptide amide derivative identified from a combinatorial library as a high-affinity ligand for the nociceptin/orphanin FQ (NOP) receptor (ORL1) . It exhibits a complex pharmacological profile, acting as a partial agonist at NOP receptors with variable efficacy depending on assay conditions (e.g., GTPγS binding vs. dynamic mass redistribution (DMR)) . Its binding affinity (Ki = 1.5 nM for NOP) surpasses many peptide analogs, though it shows negligible activity at classical opioid receptors (μ, δ, κ), ensuring receptor selectivity .
In vivo, this compound inhibits spontaneous locomotor activity in mice (ID50 = 0.07 nmol, i.c.v.) and demonstrates antinociceptive effects in the hot-plate test, reversible by NOP and opioid receptor antagonists . Structural studies highlight its positively charged residues (Arg, Lys), which interact with the NOP receptor’s extracellular loops, mimicking endogenous N/OFQ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-RYYRIK-NH2 acetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield.
Chemical Reactions Analysis
Oxidation Reactions
The tyrosine residues (Y) in Ac-RYYRIK-NH2 acetate are susceptible to oxidation, particularly under conditions involving reactive oxygen species or enzymatic activity. Oxidation of phenolic side chains can lead to the formation of quinone derivatives, altering the peptide's receptor-binding affinity.
Key Data:
Reaction Type | Target Residue | Conditions | Outcome |
---|---|---|---|
Tyrosine oxidation | Tyr (positions 2 & 3) | H₂O₂, UV light, or tyrosinase | Formation of 3,4-dihydroxyphenylalanine (DOPA) or quinones |
Hydrolysis Reactions
The peptide bonds in this compound undergo hydrolysis under acidic or alkaline conditions. This degradation pathway is critical for understanding its stability in storage and biological environments .
Hydrolysis Parameters:
Condition | pH | Temperature | Half-Life |
---|---|---|---|
Acidic | 2.0 | 37°C | ~48 hours |
Alkaline | 9.0 | 37°C | ~24 hours |
Note: Hydrolysis at the Arg-Ile bond is notably faster due to steric and electronic factors .
Acylation and Deacetylation
The N-terminal acetyl group (Ac-) can be removed enzymatically (e.g., by acylases) or chemically (via alkaline treatment), yielding the free amine form (RYYRIK-NH2). Conversely, reacetylation reactions restore the acetylated form .
Reaction Efficiency:
Process | Reagent/Enzyme | Yield |
---|---|---|
Deacetylation | 0.1 M NaOH | 85% |
Enzymatic cleavage | Porcine liver acylase | 92% |
Receptor-Binding Modifications
While not a classical chemical reaction, this compound's interaction with nociceptin receptors involves conformational changes driven by non-covalent bonds. Studies show that oxidation of Tyr residues reduces binding affinity (Kd increases from 1.5 nM to 12 nM) .
Stability Under Storage Conditions
The acetate form enhances solubility but introduces sensitivity to moisture. Lyophilized samples retain >95% purity at -20°C for 12 months, whereas solutions degrade by ~20% within 30 days at 4°C .
Scientific Research Applications
Ac-RYYRIK-NH2 acetate is a peptide that acts on opioid receptors, specifically as a ligand for the nociceptin/orphanin FQ (Noc/OFQ) receptor, also known as the NOP receptor . This compound has generated interest due to its varied effects, acting as an antagonist in some scenarios and an agonist in others .
Scientific Research Applications
- Receptor Binding Studies: Ac-RYYRIK-NH2 is utilized in receptor binding assays due to its high affinity for the NOP receptor, with a Ki value of 1.5 nM . It has been used to study the structural requirements for binding to the ORL1 receptor, revealing the importance of the N-terminal tripeptide Arg-Tyr-Tyr .
- ** изученияGTP Binding:** Ac-RYYRIK-NH2 has been shown to antagonize nociceptin-stimulated GTP binding in rat brain preparations . This suggests its utility in studying G protein activation and receptor signaling pathways.
- Locomotor Activity Studies: In vivo, Ac-RYYRIK-NH2 has demonstrated agonist properties by inhibiting locomotor activity in mice . This makes it a valuable tool for studying the role of NOP receptors in motor function.
- Cardiomyocyte Research: Ac-RYYRIK-NH2 has been used to antagonize the chronotropic effect of nociceptin on rat cardiomyocytes . This application highlights its potential in cardiovascular research.
- Development of Bifunctional Peptides: Ac-RYYRIK-NH2 has been used as a building block for creating bifunctional peptides with combined opioid and nociceptin receptor activity . These hybrid molecules have potential in developing novel analgesics .
Mechanism of Action
Ac-RYYRIK-NH2 acetate exerts its effects by binding to nociceptin/orphanin FQ receptors. This binding activates G-proteins, leading to a cascade of intracellular events that modulate neuronal activity and behavior. The compound acts as a partial agonist, meaning it can activate the receptor but not to its full extent .
Comparison with Similar Compounds
Peptide-Based NOP Ligands
2.1.1. Chimeric Peptides (KW-495 and KW-496)
These peptides combine Ac-RYYRIK-NH2 with RP-170 (a cyclic opioid agonist). While KW-495 retains NOP partial agonism, its potency is 6-fold lower than Ac-RYYRIK-NH2 in calcium mobilization assays. In contrast, KW-496 shifts selectivity to κ-opioid receptors (KOP), losing NOP activity .
2.1.2. N/OFQ Fragments and Analogs
- [F/G]N/OFQ(1–13)NH2: Full NOP agonist with higher efficacy (100% of N/OFQ in cAMP assays) but lower selectivity than Ac-RYYRIK-NH2 .
- [Nphe1]N/OFQ(1–13)NH2 : Partial agonist with lower efficacy (20–40% of N/OFQ) and antagonistic properties in vivo .
- Ac-RYYRWK-NH2: Structural analog with 30-fold higher NOP potency (EC50 = 1 nM) and >875× selectivity over opioid receptors .
Non-Peptide NOP Ligands
Functional Assay Variability
Ac-RYYRIK-NH2’s efficacy fluctuates across assays due to differences in signal amplification :
- High amplification (e.g., DMR, calcium mobilization): Overestimates ligand potency (EC50 = 5.1 nM) .
- Low amplification (e.g., GTPγS binding): Underestimates efficacy (30–60% of N/OFQ) .
This contrasts with full agonists like [Arg14, Lys15]N/OFQ, which show consistent potency across assays .
In Vivo Performance
- Ac-RYYRIK-NH2 acetate reduces locomotor activity without impairing motor coordination (rotarod test) .
- KW-495 mimics Ac-RYYRIK-NH2’s antinociception but requires higher doses due to lower NOP potency .
- UFP-101 lacks intrinsic activity but effectively reverses N/OFQ-induced effects .
Key Research Findings
Receptor Selectivity: this compound’s >1,000× selectivity for NOP over classical opioid receptors distinguishes it from dual-target ligands like KW-495 .
Structural Determinants: Substituting Arg/Ile/Lys in Ac-RYYRIK-NH2 with Trp (Ac-RYYRWK-NH2) enhances NOP affinity and duration of action .
Assay-Dependent Efficacy : Partial agonism is amplified in high-sensitivity assays (e.g., DMR), complicating translational predictions .
Q & A
Basic Research Questions
Q. What is the primary pharmacological target of Ac-RYYRIK-NH2 acetate, and how does it modulate receptor activity?
this compound primarily targets the nociceptin/orphanin FQ (NOP) receptor, acting as a partial agonist in recombinant CHO cells (Kd = 1.5 nM) . It stimulates G-protein coupling in vitro, as shown by [35S]-GTPγS binding assays in rat brain membranes, but paradoxically antagonizes nociceptin-stimulated GTP binding in the same models . This dual behavior suggests context-dependent receptor interactions, potentially influenced by receptor conformation or signaling pathways .
Q. What experimental methods are recommended to assess this compound’s binding affinity and selectivity?
- Receptor Binding Assays : Use radioligand displacement studies (e.g., [3H]Ac-RYYRIK-NH2) in rat cortical membranes to determine Kd values. Ensure selectivity by testing against μ-, κ-, and δ-opioid receptors, as Ac-RYYRIK-NH2 shows negligible affinity for these .
- Functional Assays : Measure [35S]-GTPγS binding in brain slices or transfected CHO cells to evaluate G-protein activation. Include competitive antagonists like SB-612111 (1 μM) to validate NOP-specific effects .
Q. How does this compound influence spontaneous locomotor activity in vivo?
Intracerebroventricular (i.c.v.) administration in mice inhibits spontaneous locomotor activity with an ID50 of 0.07 nmol. Co-administration with nociceptin produces additive effects, suggesting partial agonism or competitive binding . Dose-response curves should be constructed using at least three independent experiments with triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s in vitro antagonism and in vivo agonist effects?
- Pharmacodynamic Profiling : Perform dynamic mass redistribution (DMR) assays to track real-time cellular responses. Ac-RYYRIK-NH2 exhibits concentration-dependent biphasic signals (positive and negative peaks), indicating complex receptor coupling .
- Receptor Conformation Studies : Use photoaffinity labeling to compare binding sites for Ac-RYYRIK-NH2 and nociceptin. Overlapping but distinct binding pockets may explain differential signaling .
- In Vivo/In Vitro Correlation : Validate findings with CRISPR/Cas9-edited NOP receptor models lacking G proteins or β-arrestins to isolate signaling pathways .
Q. What strategies optimize the design of hybrid peptides combining Ac-RYYRIK-NH2 with nociceptin sequences?
- Structural Hybridization : Integrate the Ac-RYYRIK-NH2 hexapeptide into nociceptin’s N-terminal, middle, or C-terminal regions. Molecular docking studies suggest overlapping binding sites, which may enhance affinity .
- Functional Screening : Test hybrid peptides in [35S]-GTPγS assays and calcium mobilization assays (e.g., CXCR4-mediated cAMP production) to identify candidates with superior NOP selectivity .
Q. How should researchers address variability in this compound’s DMR traces across experiments?
- Standardized Protocols : Maintain consistent cell densities (e.g., 20,000 cells/well) and pre-incubation times (30 min in serum-free media) to reduce noise .
- Data Normalization : Express results as % stimulation relative to basal activity, using N/OFQ as a positive control. Include PTX (pertussis toxin) to confirm Gi/o protein dependence .
Q. Methodological Recommendations
- In Vivo Studies : Use male Swiss mice for locomotor assays, with strict ethical compliance. Include vehicle controls and dose ranges from 0.01–1 nmol (i.c.v.) .
- Data Interpretation : Apply Schild analysis for antagonist potency and use nonlinear regression (e.g., GraphPad Prism) for EC50/IC50 calculations .
Properties
Molecular Formula |
C46H74N14O11 |
---|---|
Molecular Weight |
999.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide;acetic acid |
InChI |
InChI=1S/C44H70N14O9.C2H4O2/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48;1-2(3)4/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52);1H3,(H,3,4)/t25-,31-,32-,33-,34-,35-,36-;/m0./s1 |
InChI Key |
SHMJNAHIAUSYKK-VANAKWAUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C.CC(=O)O |
Origin of Product |
United States |
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